

Application Notes and Protocols for Trisulfo-Cy5.5-Alkyne Protein Labeling

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Compound of Interest

Compound Name: *Trisulfo-Cy5.5-Alkyne*

Cat. No.: *B1459257*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of **Trisulfo-Cy5.5-Alkyne**, a bright and photostable near-infrared fluorescent probe, for the specific labeling of azide-modified proteins via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a key reaction in click chemistry.

Introduction

Trisulfo-Cy5.5-Alkyne is a water-soluble fluorescent dye ideal for labeling biomolecules in aqueous environments, minimizing non-specific binding.^{[1][2]} Its near-infrared fluorescence (excitation/emission maxima at approximately 678/694 nm) provides significant advantages for biological imaging, including reduced autofluorescence from cellular components and deeper tissue penetration.^{[1][2]} The alkyne group on the dye molecule allows for a highly specific and efficient covalent reaction with an azide group that has been incorporated into a protein of interest.^[1] This bioorthogonal reaction, known as click chemistry, is rapid, quantitative, and occurs under mild, biocompatible conditions, making it a powerful tool for a wide range of applications in research and drug development.^[3]

Principle of the Method

The core of this labeling protocol is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of **Trisulfo-Cy5.5-Alkyne** and an azide group on a protein.^[3] The azide group is typically introduced into the protein either through metabolic labeling with an

azide-bearing amino acid analog (e.g., L-azidohomoalanine) or by chemical modification of the protein with an azide-containing reagent.[3] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate).[4] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the Cu(I) catalyst and protect the protein from oxidative damage. [4] The resulting triazole linkage is highly stable, forming a permanent fluorescent label on the protein.

Physicochemical Properties of Trisulfo-Cy5.5-Alkyne

Property	Value	Reference
Molecular Formula	C44H47N3O13S4	[1]
Molecular Weight	954.1 g/mol	[1]
Excitation Maximum (λ_{ex})	~678 nm	[1]
Emission Maximum (λ_{em})	~694 nm	[1]
Molar Extinction Coefficient	~190,000 M ⁻¹ cm ⁻¹	[1]
Solubility	Water, DMSO, DMF	[1][2]
Storage	-20°C, desiccated, protected from light	[1]

Quantitative Performance Data

While specific quantitative data for the labeling efficiency and signal-to-noise ratio of **Trisulfo-Cy5.5-Alkyne** is not readily available in the public domain, the performance of protein labeling with cyanine dyes via click chemistry is generally high. The following table outlines key parameters used to evaluate the success of a labeling reaction. Researchers can determine these values experimentally for their specific protein of interest.

Parameter	Description	Typical Expected Range
Degree of Labeling (DOL)	The average number of dye molecules conjugated to a single protein molecule.	1 - 5 (Optimal DOL depends on the protein and application to avoid fluorescence quenching)
Labeling Efficiency (%)	The percentage of the initial dye that is covalently attached to the protein.	> 90% (for click chemistry reactions)
Signal-to-Noise Ratio	The ratio of the fluorescent signal from the labeled protein to the background fluorescence.	High (due to the specificity of the click reaction and low autofluorescence in the near-IR range)

Experimental Protocols

This section provides a detailed protocol for labeling an azide-modified protein with **Trisulfo-Cy5.5-Alkyne**.

Materials and Reagents

- Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
- **Trisulfo-Cy5.5-Alkyne**
- Dimethylsulfoxide (DMSO), anhydrous
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate
- Deionized water
- Purification resin (e.g., spin columns, size-exclusion chromatography media)

- Elution buffer (e.g., PBS)

Stock Solution Preparation

- **Trisulfo-Cy5.5-Alkyne** (10 mM): Dissolve the appropriate amount of **Trisulfo-Cy5.5-Alkyne** in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C, protected from light.
- **Copper(II) Sulfate** (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM.
- **THPTA** (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM.
- **Sodium Ascorbate** (300 mM): Prepare a fresh 300 mM solution of sodium ascorbate in deionized water immediately before use. This solution is prone to oxidation.

Protein Labeling Protocol (CuAAC)

- **Prepare the Protein:** Dilute the azide-modified protein to a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
- **Prepare the Click-iT® Reaction Cocktail:** In a microcentrifuge tube, combine the following reagents in the order listed. The volumes provided are for a 200 µL final reaction volume; scale as needed.
 - 90 µL PBS buffer
 - 50 µL azide-modified protein solution
 - 4 µL of 10 mM **Trisulfo-Cy5.5-Alkyne** stock solution (for a final concentration of 200 µM; this can be optimized)
 - 10 µL of 100 mM THPTA solution
 - 10 µL of 20 mM CuSO₄ solution
- **Initiate the Reaction:** Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture. Vortex briefly to mix.

- Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purification of the Labeled Protein: Remove the unreacted dye and other reaction components using a suitable purification method.
 - Spin Column Purification (for small volumes):
 1. Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
 2. Equilibrate the column with the desired elution buffer (e.g., PBS).
 3. Load the reaction mixture onto the center of the resin bed.
 4. Centrifuge to collect the purified, labeled protein. The smaller, unreacted dye molecules will be retained by the resin.
 - Size-Exclusion Chromatography (SEC) (for larger volumes or higher purity):
 1. Equilibrate the SEC column with the desired elution buffer.
 2. Load the reaction mixture onto the column.
 3. Collect fractions and monitor the absorbance at 280 nm (for protein) and ~678 nm (for Trisulfo-Cy5.5) to identify the fractions containing the labeled protein.

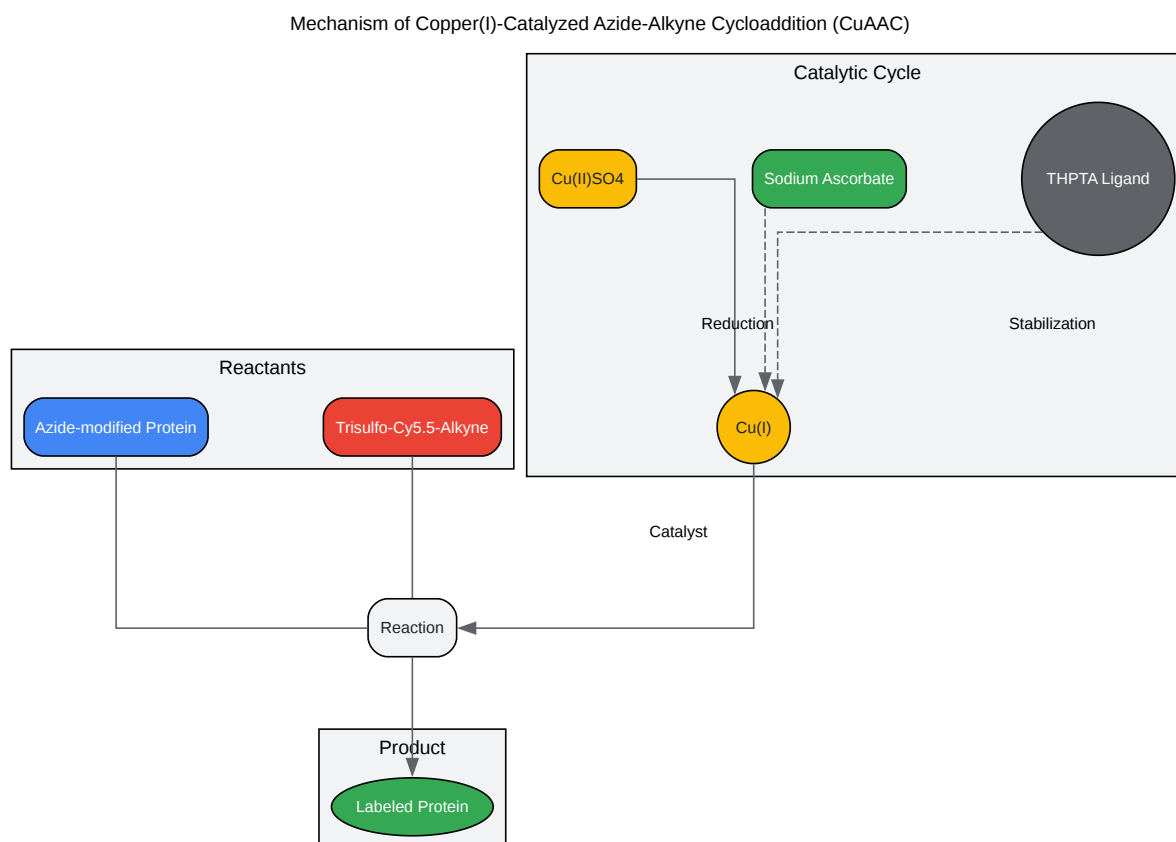
Determination of Degree of Labeling (DOL)

- Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the absorbance maximum of the dye, ~678 nm (A_{max}).
- Calculate Dye Concentration:
 - Concentration of Dye (M) = $A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{path length})$
 - ϵ_{dye} for Trisulfo-Cy5.5 is $\sim 190,000 \text{ M}^{-1}\text{cm}^{-1}$

- Calculate Protein Concentration:
 - A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For Cy5.5, this is typically around 0.04.
 - $\text{Corrected } A_{280} = A_{280} - (A_{\text{max}} \times \text{CF})$
 - $\text{Concentration of Protein (M)} = \text{Corrected } A_{280} / (\epsilon_{\text{protein}} \times \text{path length})$
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of your specific protein at 280 nm.
- Calculate DOL:
 - $\text{DOL} = [\text{Concentration of Dye}] / [\text{Concentration of Protein}]$

Visualizations

Click Chemistry Reaction Mechanism

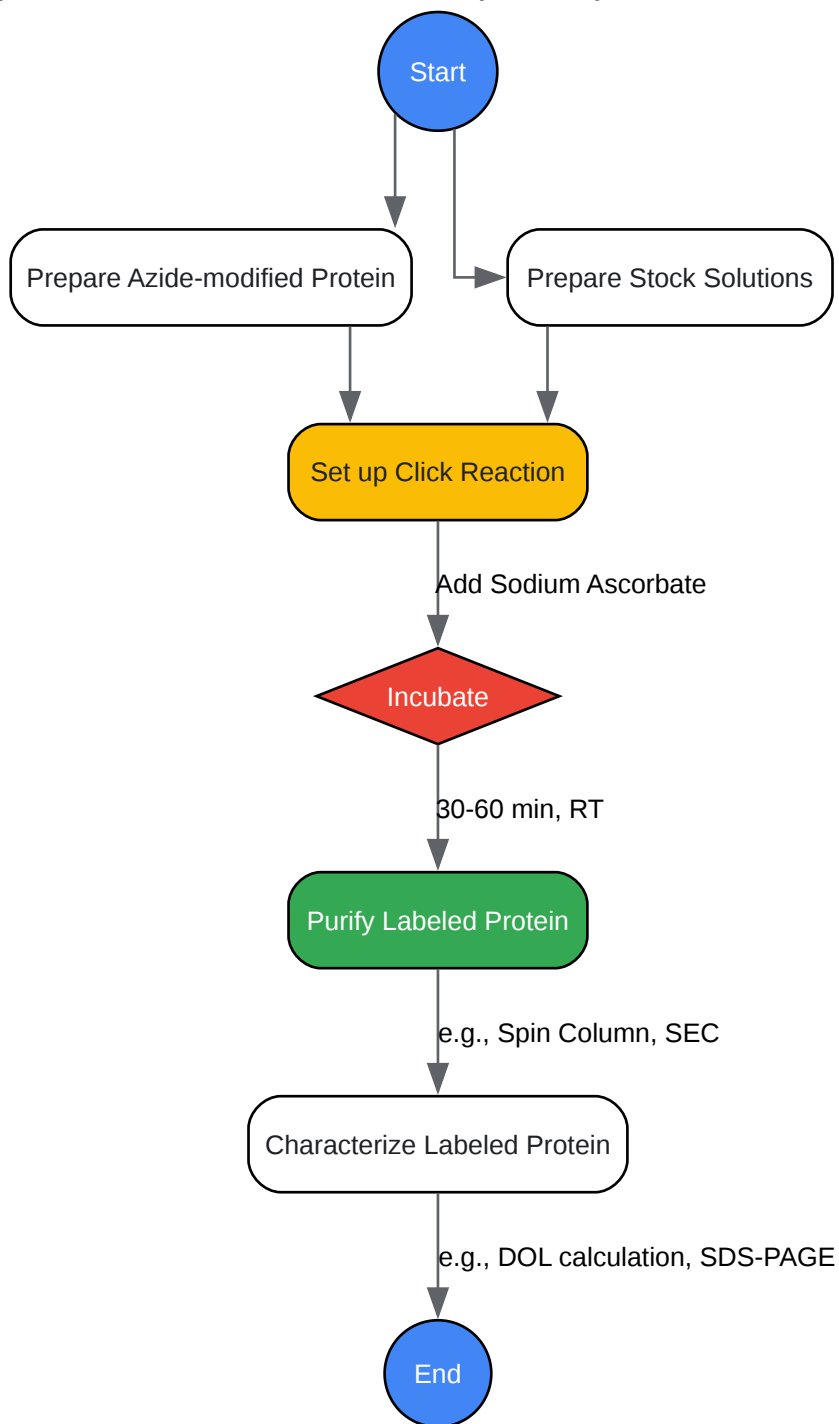


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Caption: The CuAAC reaction mechanism for protein labeling.

Experimental Workflow for Protein Labeling

Experimental Workflow for Trisulfo-Cy5.5-Alkyne Protein Labeling



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Caption: A streamlined workflow for labeling proteins with **Trisulfo-Cy5.5-Alkyne**.

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